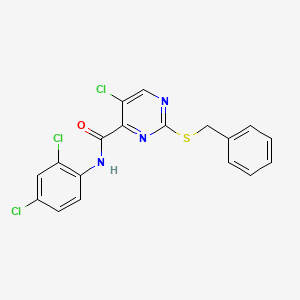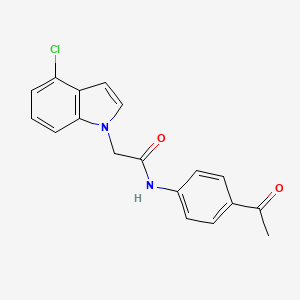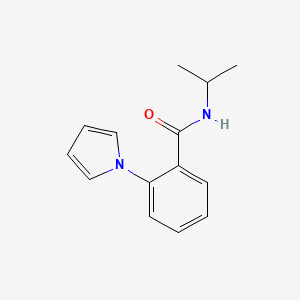
(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate” is a mouthful, but let’s break it down This compound belongs to the class of chromones, which are bicyclic organic molecules containing a chromenone ring system
Chemical Structure: The compound consists of two main parts
準備方法
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the condensation of a substituted chromenone with an amino acid-derived ester. The specific steps may vary, but the general process includes:
Chromenone Synthesis: Prepare the chromenone ring by reacting a phenolic compound (such as resorcinol) with an α,β-unsaturated ketone (e.g., acetylacetone) under acidic conditions. Chlorination and methylation yield the desired substituents.
Esterification: Combine the chromenone with an amino acid-derived ester (e.g., phenylalanine methyl ester) using esterification methods (e.g., DCC coupling).
Purification: Purify the product through recrystallization or column chromatography.
Industrial Production: The industrial-scale synthesis typically involves optimized versions of the above steps. Companies may use specialized catalysts and scalable processes to achieve high yields.
化学反応の分析
反応性:
酸化: クロメン部分は酸化反応を受けやすく、ヒドロキシル化誘導体を生成します。
還元: クロメン環のカルボニル基を還元すると、対応するアルコールが得られます。
置換: クロロ置換基は求核置換反応を受けやすいです。
酸化: 過マンガン酸カリウム(KMnO₄)やジョーンズ試薬などの酸化剤。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤。
置換: アミンやチオールなどの求核剤。
- 酸化: ヒドロキシル化クロメン誘導体。
- 還元: アルコール誘導体。
- 置換: 様々な置換生成物。
4. 科学研究への応用
この化合物は、様々な分野で応用されています。
化学: より複雑な分子の構成要素として。
生物学: 酵素や受容体との相互作用を研究する。
医学: 潜在的な治療効果を調査する。
産業: 医薬品や農薬の合成に使用される。
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes and receptors.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
正確なメカニズムは、現在も研究が進められています。これは、特定のタンパク質標的との相互作用、または細胞経路のモジュレーションを含む可能性があります。その正確な作用機序を解明するためには、さらなる研究が必要です。
類似化合物との比較
関連するクロモンやアミノ酸誘導体はありますが、この化合物は置換基とエステル官能基のユニークな組み合わせによって他の化合物とは異なります。類似の化合物には、他のクロモン、クマリン、アミノ酸エステルなどがあります。
特性
分子式 |
C21H17Cl2NO6 |
|---|---|
分子量 |
450.3 g/mol |
IUPAC名 |
(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C21H17Cl2NO6/c1-11-14-8-15(22)17(9-16(14)29-20(26)18(11)23)30-19(25)12(2)24-21(27)28-10-13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,24,27)/t12-/m0/s1 |
InChIキー |
PNQDEKOOIKKQTP-LBPRGKRZSA-N |
異性体SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3)Cl |
正規SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C)NC(=O)OCC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148761.png)
![2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11148774.png)
![N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11148780.png)
![4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11148782.png)

![2-(2-Cyclopentylethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11148784.png)

![1-isopropyl-6-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11148799.png)

![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[3-(dimethylamino)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11148810.png)
![4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-L-isoleucinate](/img/structure/B11148817.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B11148819.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11148828.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11148832.png)
